Liarozole

Übersicht

Beschreibung

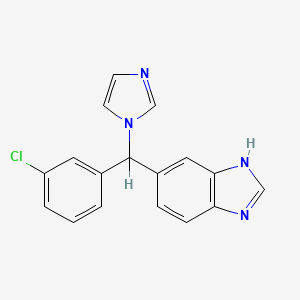

Liarozole is a synthetic compound known for its role as a retinoic acid metabolism-blocking agent and an aromatase inhibitor. It is primarily used in the treatment of various dermatological conditions, including ichthyosis and psoriasis . The chemical formula of this compound is C₁₇H₁₃ClN₄, and it belongs to the class of benzimidazoles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Liarozole is synthesized through a multi-step process involving the formation of a benzimidazole core. The synthesis typically starts with the reaction of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Liarozole unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können den Imidazolring modifizieren.

Substitution: Substitutionsreaktionen werden verwendet, um verschiedene funktionelle Gruppen in den Benzimidazol-Kern einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Halogenierte Reagenzien und Katalysatoren wie Palladium werden oft eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzimidazole und Imidazole, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Lamellar Ichthyosis Treatment

Liarozole has been investigated as a treatment for lamellar ichthyosis, a genetic skin disorder characterized by scaling and dryness. A phase II/III clinical trial demonstrated that oral this compound (75 mg and 150 mg) significantly improved the condition's severity as measured by the Investigator's Global Assessment (IGA) and Dermatology Life Quality Index (DLQI) scores. The treatment was well tolerated among participants, indicating its potential as an alternative to systemic retinoid therapies .

Mechanism of Action

This compound functions by inhibiting the metabolism of retinoic acid, which is crucial for skin differentiation and proliferation. By blocking the enzyme CYP450, this compound increases the availability of retinoic acid in the skin, promoting healthier skin turnover and reducing symptoms associated with lamellar ichthyosis .

Oncology Applications

Antitumor Activity

Research indicates that this compound may enhance the efficacy of cancer chemopreventive agents such as retinoic acid and provitamin A carotenoids like β-carotene. Studies have shown that this compound can potentiate the anticancer effects of these agents, suggesting a synergistic relationship that may improve cancer prevention strategies .

Inhibition of Fibrosis in Uterine Leiomyoma

This compound has also been studied for its effects on uterine leiomyoma (fibroids), benign tumors that can cause significant morbidity in women. In a laboratory study using a three-dimensional culture model, this compound treatment resulted in decreased expression of transforming growth factor-beta 3 (TGF-β3) and its associated extracellular matrix components. This suggests that this compound may have therapeutic potential in managing fibrotic conditions related to uterine leiomyoma by modulating TGF-β3 signaling pathways .

Summary of Findings

The following table summarizes key findings from studies on this compound:

Case Studies

Case Study: Lamellar Ichthyosis

A double-blind trial involving patients aged 14 and older with moderate to severe lamellar ichthyosis showed promising results with this compound treatment. Patients receiving 75 mg or 150 mg daily reported significant improvements in skin scaling and overall quality of life after 12 weeks .

Case Study: Uterine Leiomyoma

In vitro studies using a three-dimensional culture system demonstrated that this compound effectively reduced TGF-β3 levels in uterine leiomyoma cells, leading to decreased production of collagen and other extracellular matrix components associated with fibrotic changes. This suggests a potential new therapeutic avenue for treating symptomatic uterine fibroids .

Wirkmechanismus

Liarozole exerts its effects by inhibiting the cytochrome P450-dependent metabolism of all-trans-retinoic acid. This leads to increased levels of retinoic acid in the plasma and skin, which can modulate gene expression and cellular differentiation. This compound also inhibits aromatase, an enzyme involved in the biosynthesis of estrogens, making it useful in the treatment of hormone-dependent cancers .

Vergleich Mit ähnlichen Verbindungen

R115866: Another retinoic acid metabolism-blocking agent.

R116010: A related compound with similar pharmacological properties.

Azolyl Retinoids: Compounds that share structural similarities with liarozole and have retinoid-mimetic effects.

Uniqueness: this compound is unique in its dual role as a retinoic acid metabolism-blocking agent and an aromatase inhibitor. This dual functionality makes it particularly effective in treating conditions that involve abnormal keratinization and hormone-dependent cancers .

Biologische Aktivität

Liarozole, a retinoic acid metabolism blocking agent, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound functions primarily by inhibiting the metabolism of all-trans-retinoic acid (ATRA) through the inhibition of cytochrome P450 enzymes, specifically CYP26A1. This inhibition leads to increased levels of retinoic acid in tissues and plasma, which is crucial for its antiproliferative effects on cancer cells.

Table 1: Inhibition Profile of this compound and Other Compounds

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | CYP26A1 | 0.5 | Moderate |

| R116010 | CYP26A1 | 0.004 | High |

| Other CYPs | Various | >10 | Low |

Antitumor Activity

This compound has demonstrated significant antitumor activity across various preclinical models. Studies have shown that this compound enhances the antiproliferative effects of retinoids by preventing their degradation.

Case Study: Prostate Cancer

In a study involving DU 145 human prostate cancer cells, this compound was tested in combination with 1α,25-dihydroxyvitamin D3. The results indicated that this compound inhibited the enzyme 24-hydroxylase, which is responsible for the catabolism of vitamin D3. This inhibition resulted in a significant increase in the half-life of vitamin D3 from 11 hours to 31 hours, enhancing its antiproliferative effects by 65% when combined with this compound .

Clinical Findings

Clinical trials have explored the efficacy of this compound in cancer patients. A notable trial indicated that this compound increased the half-life of orally administered retinoids and enhanced their therapeutic effects. For instance, patients treated with this compound showed improved responses to retinoid therapy compared to those receiving retinoids alone .

Table 2: Summary of Clinical Trials Involving this compound

| Study Reference | Cancer Type | Treatment Regimen | Outcome |

|---|---|---|---|

| Van Ginckel et al. | Breast Cancer | This compound + ATRA | Increased ATRA levels |

| Westarp et al. | Various Cancers | This compound + Retinoids | Enhanced therapeutic response |

| Achkar et al. | Prostate Cancer | This compound + Vitamin D3 | Significant growth inhibition |

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance the differentiation-inducing activity of retinoids in various cancer cell lines. For example, in MCF-7 human breast cancer cells, this compound was shown to block the breakdown of ATRA effectively, thereby maintaining higher levels of this active metabolite and promoting differentiation over proliferation .

Eigenschaften

IUPAC Name |

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFHIPBXIWJXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate) | |

| Record name | Liarozole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048277 | |

| Record name | Liarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115575-11-6, 171849-18-6, 172282-43-8 | |

| Record name | Liarozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115575-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liarozole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIAROZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIAROZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIAROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.